Tacrolimus is a calcineurin inhibitor with up to 20-fold greater potency than Cyclosporine A, ensuring precise T-cell suppression at low nanomolar concentrations. Its extreme hydrophobicity (4-12 μg/mL solubility) poses formulation challenges; high-purity API reduces variability in advanced delivery systems (SMEDDS, solid dispersions). Bulk supply with ≥98% purity supports reproducibility in sensitive in vitro assays and API scale-up.
Tacrolimus (FK-506) is a highly potent macrolide immunosuppressant and calcineurin inhibitor (CNI) widely utilized in immunological research and advanced drug delivery development [1]. For procurement and material selection, its scientific value is defined by its ultra-high affinity for the FK506-binding protein 12 (FKBP12) and subsequent calcineurin inhibition, offering up to 20-fold greater in vitro potency than traditional benchmarks like Cyclosporine A [2]. Due to its extreme hydrophobicity—exhibiting a baseline aqueous solubility of merely 4–12 μg/mL—laboratory and industrial applications require specialized formulation strategies, such as solid dispersions or self-microemulsifying drug delivery systems (SMEDDS)[3]. Consequently, procuring high-purity Tacrolimus API is critical for ensuring batch-to-batch reproducibility in complex downstream processing, formulation scale-up, and sensitive cell-based assays.
Substituting Tacrolimus with other immunosuppressants like Cyclosporine A or structurally related macrolides like Sirolimus (Rapamycin) fundamentally alters experimental and therapeutic outcomes [1]. While Cyclosporine A also inhibits calcineurin, it binds to cyclophilin rather than FKBP12 and requires significantly higher molar concentrations to achieve equivalent T-cell suppression, altering cellular toxicity profiles in vitro [2]. Conversely, while Sirolimus shares the exact same primary intracellular receptor (FKBP12), the resulting complex inhibits mTOR rather than calcineurin, shifting the mechanistic pathway entirely [1]. Furthermore, due to its specific log P value (2.7) and extreme hydrophobicity, Tacrolimus cannot be directly swapped with more water-soluble analogs in formulation workflows without complete re-optimization of the solvent system or delivery vehicle [3].
In mixed lymphocyte reactions and T-cell proliferation assays, Tacrolimus demonstrates a significantly higher molar potency compared to the traditional calcineurin inhibitor, Cyclosporine A [1]. When CD4+ T-cell proliferation is induced, Tacrolimus achieves an IC50 of 5.7 nM, whereas Cyclosporine A requires an IC50 of 119.2 nM to achieve the same suppressive effect[1]. This ~21-fold difference in potency is critical for researchers selecting an API, as it allows for robust immunosuppression at much lower concentrations, thereby minimizing off-target solvent toxicity in delicate cell culture models.
| Evidence Dimension | Inhibition of CD4+ T-cell proliferation (IC50) |
| Target Compound Data | Tacrolimus: 5.7 nM |
| Comparator Or Baseline | Cyclosporine A: 119.2 nM |
| Quantified Difference | ~21-fold higher potency for Tacrolimus |
| Conditions | In vitro CD4+ T-cell proliferation assay stimulated with anti-CD3 mAb |
Allows buyers to achieve effective calcineurin inhibition at significantly lower molar concentrations, reducing the risk of off-target solvent effects in cellular assays.
Despite Tacrolimus and Sirolimus both being macrolides that bind to the intracellular immunophilin FKBP12 with high affinity, their downstream mechanistic targets are entirely divergent[1]. The Tacrolimus-FKBP12 complex specifically binds to and inhibits calcineurin (CaN), a calcium-dependent phosphatase [1]. In contrast, the Sirolimus-FKBP12 complex targets the mammalian target of rapamycin (mTOR) [1]. This strict target specificity means that for procurement purposes, these two compounds are strictly non-interchangeable, as selecting the wrong macrolide will completely shift the experimental model from calcineurin-mediated pathways to mTOR-mediated pathways.
| Evidence Dimension | Downstream target of the drug-FKBP12 complex |
| Target Compound Data | Tacrolimus: Calcineurin (CaN) inhibition |
| Comparator Or Baseline | Sirolimus (Rapamycin): mTOR inhibition |
| Quantified Difference | Completely divergent downstream signaling pathways despite identical primary receptor |
| Conditions | Intracellular signal transduction modeling |
Ensures buyers select the correct macrolide to isolate calcineurin pathways rather than inadvertently inhibiting mTOR.
Unformulated Tacrolimus API presents a major processability challenge due to its extreme hydrophobicity, exhibiting a baseline aqueous solubility of only 4 to 12 μg/mL[1]. For industrial and laboratory formulation, this necessitates the use of advanced solubilization techniques. When formulated into a fast-dissolving solid dispersion using hydroxypropyl-β-cyclodextrin (HP-β-CD) and dioctyl sulphosuccinate (DOSS), the aqueous solubility of Tacrolimus is boosted by approximately 700-fold, and its dissolution rate increases by 30-fold compared to the raw drug powder [1]. For procurement, this dictates that buyers must source high-purity Tacrolimus API specifically capable of withstanding solvent evaporation or microemulsification processes without degradation.
| Evidence Dimension | Aqueous solubility and dissolution enhancement |
| Target Compound Data | Solid dispersion formulation: ~700-fold solubility increase |
| Comparator Or Baseline | Raw Tacrolimus API powder: 4–12 μg/mL solubility |
| Quantified Difference | 700-fold increase in solubility and 30-fold increase in dissolution rate |
| Conditions | Solid dispersion (Tacrolimus/HP-β-CD/DOSS at 5:40:4 weight ratio) vs. raw powder in aqueous media |
Highlights the necessity of procuring high-quality API that is compatible with advanced formulation techniques, as raw Tacrolimus cannot be directly dissolved in aqueous buffers.
Tacrolimus is the optimal choice for in vitro T-cell activation assays where precise calcineurin inhibition is required at low nanomolar concentrations. Its ~21-fold higher potency compared to Cyclosporine A makes it the preferred API for minimizing off-target solvent toxicity in delicate cell culture models[1].
Due to its challenging baseline hydrophobicity (4-12 μg/mL aqueous solubility), Tacrolimus serves as a rigorous benchmark API for testing novel solubility-enhancing formulations. It is highly procured for validating self-microemulsifying drug delivery systems (SMEDDS), solid dispersions, and liposomal carriers [2].
In the development of localized treatments for dermatological or ocular inflammation, Tacrolimus is selected over systemic mTOR inhibitors like Sirolimus. Its specific mechanism of calcineurin inhibition provides targeted local immunosuppression, driving procurement for specialized topical ointment and aqueous eye drop formulation research [3].
Acute Toxic;Health Hazard